2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes an oxazepine ring fused with two benzene rings, an amino group at the 2-position, and a methyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol.
Base-Promoted Cyclization: The reaction is promoted by bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).
Cyclization and Amination: The cyclization of the intermediate products leads to the formation of the oxazepine ring, followed by amination to introduce the amino group at the 2-position.
Industrial Production Methods
the base-promoted synthesis described above can be scaled up for industrial applications due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazepine ring to more saturated derivatives.
Substitution: The amino group at the 2-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The amino group at the 2-position and the oxazepine ring play crucial roles in binding to these targets. The compound can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the amino and methyl groups, making it less versatile in chemical reactions.
2-amino-8-methyldibenzo[b,e][1,4]oxazepin-11(10H)-one: Similar structure but different ring fusion, leading to different chemical properties.
2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(5H)-one: Different oxidation state at the 11-position, affecting its reactivity.
Uniqueness
2-amino-8-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups.
Properties
IUPAC Name |
8-amino-3-methyl-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-2-4-13-11(6-8)16-14(17)10-7-9(15)3-5-12(10)18-13/h2-7H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPKIWBASICCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)N)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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